3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane is a complex organic compound with the molecular formula and a molecular weight of 284.39 g/mol. This compound is notable for its unique structural features, including multiple dioxane and cyclohexane rings arranged in a dispiro configuration. It serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly Frovatriptan, which acts as a selective agonist for serotonin receptors.
The compound was first synthesized and characterized in studies focusing on its role in drug development. Notably, Babler and Spina (1984) and Borrett et al. (1999) highlighted its utility in synthesizing Frovatriptan, a medication used to treat migraines. The synthesis involves specific reagents and conditions that facilitate the formation of its unique structure.
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane is classified as a tetraoxadispiro compound due to its distinctive arrangement of oxygen atoms within the dispiro framework. It falls under the category of organic compounds containing multiple cyclic structures and is recognized for its potential biological activity.
The synthesis of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane typically involves the following reaction:
The molecular structure features:
The primary reaction involving this compound is its formation from the aforementioned reactants under acidic conditions. It serves as an intermediate in further synthetic pathways leading to biologically active compounds.
The reaction mechanism involves:
The mechanism by which 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane exerts its effects can be related to its role in synthesizing Frovatriptan:
The pharmacological activity is attributed to structural features that allow it to mimic serotonin's action at receptor sites.
Relevant data regarding intermolecular interactions indicate that the shortest hydrogen-hydrogen contacts measure approximately 2.30 Å .
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane finds significant applications in:
The synthesis of spirocyclic ethers represents a significant achievement in heterocyclic chemistry, evolving from early acetalization techniques to sophisticated spiroannulation strategies. Initial approaches focused on simple cyclic acetals derived from mono-ketones and diols, primarily serving as carbonyl-protecting groups. A transformative advancement occurred with the development of double ketalization methodologies, enabling the construction of bis-annulated spiro systems. The critical breakthrough came when chemists recognized that 1,4-dicarbonyl compounds could undergo sequential cyclization with diols to form complex dispiroketals. This paradigm shift laid the groundwork for synthesizing structures like 3,3,12,12-tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane, where steric control and conformational stability became essential design considerations. Early industrial applications exploited these compounds as intermediates and stabilizers, but rigorous optimization was required to achieve the regioselectivity and yield necessary for pharmaceutical use [6] [8].
The most efficient synthesis of 3,3,12,12-tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane (C₁₆H₂₈O₄, MW 284.39 g/mol, CAS 29280-23-7) employs a one-pot trasketalization reaction between 1,4-cyclohexanedione (20 mmol) and 2,2-dimethyl-1,3-propanediol (neopentyl glycol, 40 mmol) under acidic conditions. This method, detailed in foundational literature, achieves isolated yields of 65–78% after crystallization. Key stoichiometric considerations include using a 2:1 molar ratio of diol to diketone to ensure complete bis-ketal formation and minimize mono-ketal byproducts. The reaction proceeds via nucleophilic addition of the diol’s hydroxyl groups to the electrophilic carbonyl carbons, followed by dehydration to form the bicyclic ketal linkages. Molecular symmetry allows the centrosymmetric product to crystallize efficiently in the monoclinic P2₁/c space group, with all rings adopting stable chair conformations—a critical factor for purity [1] [3].
Table 1: Optimized Synthetic Protocol
Component | Amount | Role | Notes |
---|---|---|---|
1,4-Cyclohexanedione | 20 mmol | Diketone precursor | Ensures symmetric cyclization |
2,2-Dimethyl-1,3-propanediol | 40 mmol | Diol reactant | Excess drives complete bis-ketalization |
Sulfuric acid | 0.1 mmol | Catalyst | Low load minimizes degradation |
Hexane | 20 mL | Solvent | Azeotropes water to shift equilibrium |
Temperature | 333 K (60°C) | Reaction condition | Balances kinetics and selectivity |
Time | 6 hours | Reaction duration | Monitored by TLC |
Crystallization | 7 days, RT | Purification | Yields colorless block-shaped crystals |
Acid catalysts govern the regioselectivity and kinetics of trasketalization. Sulfuric acid (H₂SO₄) at catalytic concentrations (0.1–0.5 mol%) protonates the diketone carbonyl groups, enhancing their electrophilicity for nucleophilic attack by the diol. This proton transfer is rate-determining in non-polar solvents like hexane. Recent studies reveal fluorinated alcohols (e.g., trifluoroethanol, TFE) synergize with Brønsted acids to accelerate cyclization by stabilizing transition states through hydrogen bonding. For dispiroketal synthesis, the MTO/H₂O₂/HBF₄/TFE system (methyltrioxorhenium catalyst) demonstrates exceptional selectivity for tetraoxane formation over competing hexaoxonanes by minimizing polyperoxidation. The acid strength must be carefully moderated: excess H⁺ promotes dehydration side reactions, while insufficient catalyst extends reaction times beyond practical limits [4] [8].
Table 2: Acid Catalyst Performance Comparison
Catalyst System | Reaction Time | Yield (%) | Byproduct Formation | Optimal Conditions |
---|---|---|---|---|
H₂SO₄ (0.1 mmol) | 6 hours | 65–78 | Low (<5%) | Hexane, 60°C |
p-Toluenesulfonic acid | 8 hours | 60–70 | Moderate (10–15%) | Toluene reflux |
MTO/H₂O₂/HBF₄/TFE | 2–3 hours | 46–86 | Very low (<2%) | 0°C to RT, fluorinated media |
BF₃·OEt₂ | 4 hours | 50–65 | High (15–20%) | CH₂Cl₂, reflux |
Scaling dispiroketal synthesis introduces engineering hurdles:
Table 3: Solvent and Temperature Optimization Parameters
Parameter | Optimal Value | Effect on Yield | Effect on Purity | Industrial Feasibility |
---|---|---|---|---|
Solvent | ||||
Hexane | 20 mL/mmol diketone | High (78%) | High (95%) | Excellent |
Acetonitrile | 30 mL/mmol diketone | Moderate (55%) | Low (70%) | Poor (recovery issues) |
Toluene | 25 mL/mmol diketone | Moderate-High (70%) | Moderate (85%) | Good |
Temperature | ||||
333 K (60°C) | Reaction | Maximum kinetic yield | Minimal epimerization | Easily maintainable |
293 K (20°C) | Crystallization | N/A | Peak crystal purity | Space-intensive |
278 K (5°C) | Post-reaction quench | Prevents degradation | Enhances solid recovery | Energy-intensive |
The synthesis of 3,3,12,12-tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane exemplifies how molecular symmetry and conformational rigidity can be leveraged for efficient dispiroketal assembly. Future advances will likely focus on continuous-flow systems to address scalability constraints inherent in batch processing.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0